molecular formula C21H21ClN2O7S B2585966 Ethyl 6-{[(4-chlorophenyl)sulfonyl]methyl}-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 866865-01-2

Ethyl 6-{[(4-chlorophenyl)sulfonyl]methyl}-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B2585966
CAS RN: 866865-01-2
M. Wt: 480.92
InChI Key: MHKCZDRNRVVCHT-UHFFFAOYSA-N
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Description

Ethyl 6-{[(4-chlorophenyl)sulfonyl]methyl}-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C21H21ClN2O7S and its molecular weight is 480.92. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Research into pyrimidine derivatives has demonstrated their effectiveness as antimicrobial agents. The synthesis of novel chromone-pyrimidine coupled derivatives has been explored, showing significant in vitro antifungal and antibacterial activity. These compounds, especially those bearing fluoro groups on the chromone ring and specific groups on the pyrimidine ring, have shown potent antibacterial properties. Further, their non-toxic nature against human cancer cell lines like HeLa suggests their safety and potential as oral drug candidates in antimicrobial therapies (Tiwari et al., 2018).

Chemical Synthesis and Transformations

The base-promoted transformation of pyrimidinone derivatives into novel compounds indicates the chemical versatility of the pyrimidine structure. Such transformations have led to the creation of new tricyclic compounds, showcasing the pyrimidine ring's ability to undergo significant structural changes under specific conditions (Shutalev et al., 2008).

Antimicrobial and Antifungal Activities

Arylazopyrazole pyrimidone clubbed heterocyclic compounds synthesized from ethyl-3-oxo-2-(2-(4-sulfamoylphenyl)hydrazono) butanoate have been evaluated for their antimicrobial properties. These compounds demonstrated activity against various bacteria and fungi, underlining the potential of pyrimidine derivatives in developing new antimicrobial agents (Sarvaiya et al., 2019).

Thermodynamic Properties

The combustion energies and thermodynamic properties of esters of 6-methyl-2-oxo-4-aryl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid have been studied, providing valuable insights into their potential applications in various fields. These studies highlight the importance of understanding the fundamental properties of these compounds to explore their broader applications (Klachko et al., 2020).

Pharmacological Investigation

The synthesis of ethyl 6-methyl-2-methoxy-3-(substituted 1-phenylethanone)-4-(substituted phenyl)-1, 2, 3, 4-tetrahydropyrimidine-5-carboxylates has been explored for their potential antihypertensive and anti-inflammatory activities. Some compounds showed comparative activity to known drugs, indicating the potential of pyrimidine derivatives in pharmacological applications (Chikhale et al., 2009).

properties

IUPAC Name

ethyl 6-[(4-chlorophenyl)sulfonylmethyl]-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O7S/c1-3-31-20(26)18-15(11-32(28,29)14-7-5-13(22)6-8-14)23-21(27)24-19(18)12-4-9-16(25)17(10-12)30-2/h4-10,19,25H,3,11H2,1-2H3,(H2,23,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHKCZDRNRVVCHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)O)OC)CS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-{[(4-chlorophenyl)sulfonyl]methyl}-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

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